molecular formula C10H9ClN2O B8353559 1-(4-chloro-2-methoxyphenyl)-1H-imidazole

1-(4-chloro-2-methoxyphenyl)-1H-imidazole

Cat. No. B8353559
M. Wt: 208.64 g/mol
InChI Key: YESUVIUXWGOBGY-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

A mixture of 4-chloro-1-iodo-2-methoxy-benzene (0.268 g, 1 mmol), imidazole (0.082 g, 1.2 mmol), 1,0-phenanthroline (0.018 g, 0.1 mmol), CuI (0.01 g, 0.05 mmol), and Cs2CO3 (0.684 g, 2.1 mmol) in dioxane (1.5 mL) was heated at 110° C. for 24 hours. After the reaction mixture cooled to room temperature, it was partitioned between H2O and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with EtOAc to give 0.095 g of the title compound (46%). MS (APCI) m/e 209 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 7.44 (s, 1H), 7.43 (s, 1H), 7.35 (d, J=2.14 Hz, 2H), 7.15 (d, J=2.14 Hz, 1H), 7.13 (d, J=2.14 Hz, 1H), 3.86 (s, 3H).
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.082 g
Type
reactant
Reaction Step One
[Compound]
Name
1,0-phenanthroline
Quantity
0.018 g
Type
reactant
Reaction Step One
Quantity
0.684 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][CH3:10])[CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:11]2[CH:15]=[CH:14][N:13]=[CH:12]2)=[C:4]([O:9][CH3:10])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.268 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)OC
Name
Quantity
0.082 g
Type
reactant
Smiles
N1C=NC=C1
Name
1,0-phenanthroline
Quantity
0.018 g
Type
reactant
Smiles
Name
Quantity
0.684 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture cooled to room temperature
CUSTOM
Type
CUSTOM
Details
it was partitioned between H2O and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1C=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.